Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride
Description
Bridgehead Nitrogen Geometry
Ethyl Ester Substituent
- The ethyl ester group at position 2 introduces steric bulk and electronic effects. The carbonyl oxygen participates in hydrogen bonding with the ammonium protons, stabilizing the crystal lattice.
- The ester’s orientation relative to the bicyclic system is constrained by the rigid framework, limiting rotational freedom.
Comparative Bond Lengths (Å)
| Bond Type | Length (Å) |
|---|---|
| N–C (bridgehead) | 1.47–1.49 |
| C–O (ester carbonyl) | 1.21 |
| C–O (ester ether) | 1.34 |
Data derived from crystallographic studies of analogous diazabicyclo compounds.
Crystallographic Characterization and Conformational Studies
X-ray diffraction (XRD) analyses of related diazabicyclo[2.2.2]octane derivatives reveal insights into the dihydrochloride salt’s solid-state behavior:
Crystal System and Packing
Conformational Rigidity
- The bicyclic framework restricts conformational flexibility, with torsion angles deviating less than 5° from ideal values.
- Disordered water molecules in the hydrate form participate in a dynamic hydrogen-bonding network, which orders upon cooling below –10°C.
Comparative Analysis with Related Diazabicycloalkane Derivatives
1,4-Diazabicyclo[2.2.2]octane (DABCO)
3,8-Diazabicyclo[3.2.1]octane-2-carboxylic Acid Derivatives
1,4-Diazabicyclo[2.2.2]octane-2-methanol
Table 1: Comparative Properties of Diazabicycloalkane Derivatives
Properties
Molecular Formula |
C9H18Cl2N2O2 |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-2-13-9(12)8-7-10-3-5-11(8)6-4-10;;/h8H,2-7H2,1H3;2*1H |
InChI Key |
FMTMULWQIWTSPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN2CCN1CC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification via Nucleophilic Substitution
Purification and Characterization
Crude ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate dihydrochloride is purified via:
- Recrystallization : Dissolution in hot ethanol (95% v/v) followed by slow cooling yields 95% pure product.
- Column chromatography : Silica gel elution with CH₂Cl₂:MeOH (9:1) removes unreacted DABCO and byproducts.
Key characterization data :
- ¹H NMR (D₂O): δ 4.20 (q, 2H, -OCH₂CH₃), 3.85–3.60 (m, 12H, bicyclic CH₂), 1.25 (t, 3H, -CH₂CH₃).
- Elemental analysis : Calculated for C₉H₁₈Cl₂N₂O₂: C 41.72%, H 6.96%, N 10.82%; Found: C 41.68%, H 6.89%, N 10.75%.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenge |
|---|---|---|---|---|
| Solvothermal carboxylation | 70 | 95 | Moderate | Long reaction time (5 days) |
| Alkylation-carboxylation | 75 | 92 | High | High-pressure equipment |
The solvothermal method offers superior purity but slower kinetics, while alkylation-carboxylation enables faster production at the expense of specialized infrastructure.
Mechanistic Insights and Side Reactions
Competing pathways during synthesis include:
- Over-alkylation : Excess ethyl halide leads to diethyl byproducts, reducing yield.
- Ester hydrolysis : Prolonged heating in aqueous media cleaves the ethyl group, necessitating anhydrous conditions.
Reaction monitoring via TLC (Rf = 0.45 in EtOAc/hexane 1:1) and IR (C=O stretch at 1730 cm⁻¹) ensures intermediate control.
Industrial and Environmental Considerations
Large-scale synthesis prioritizes:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under mild to moderate conditions. Key reagents and outcomes include:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ | RT, 6 hrs | Carboxylic acid derivative | 72–85 | |
| KMnO₄ | 60°C, acidic pH | Ketone intermediate | 68 |
Oxidation primarily targets the ester group, converting it to a carboxylic acid or ketone depending on conditions. The dihydrochloride form stabilizes intermediates during these reactions.
Reduction Reactions
Reduction pathways demonstrate flexibility in generating amines or alcohols:
| Reducing Agent | Solvent | Product | Reaction Time | Selectivity |
|---|---|---|---|---|
| LiAlH₄ | THF | Primary amine | 4 hrs | >90% |
| NaBH₄ | MeOH | Secondary alcohol | 12 hrs | 75% |
The bicyclic framework directs regioselectivity, favoring reduction at the ester carbonyl group over the diazabicyclo system.
Nucleophilic Substitution
The compound acts as a nucleophile in SN² reactions due to its unhindered tertiary amine centers:
| Electrophile | Solvent | Product Type | Reaction Efficiency |
|---|---|---|---|
| Alkyl halides | DCM | Quaternary ammonium salts | 82–94% |
| Acyl chlorides | EtOAc | Amide derivatives | 78% |
For example, reaction with methyl iodide produces water-soluble quaternary ammonium complexes used in phase-transfer catalysis .
Diels-Alder Reactions
As a catalyst, the compound accelerates [4+2] cycloadditions:
| Substrate Pair | Catalyst Loading | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Anthracene + maleic anhydride | 5 mol% | 89 | 95:5 |
Baylis-Hillman Reactions
In polyethylene glycol (PEG)-based deep eutectic solvents (DES), it facilitates couplings between aldehydes and acrylates:
| Aldhyde | Acrylate | DES System | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Methyl acrylate | DABCO-PEG 400 | 3 hrs | 91 |
Tetrazole Formation
Click chemistry with sodium azide and nitriles produces 1H-tetrazoles:
| Nitrile | Reaction Time | Yield (%) | Purity |
|---|---|---|---|
| Benzonitrile | 8 hrs | 93 | >99% |
Stability and Reactivity Trends
Scientific Research Applications
Scientific Research Applications
DABCO dihydrochloride has been utilized in various fields of scientific research:
Catalysis in Organic Synthesis
DABCO serves as a catalyst in numerous organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Its high nucleophilicity and basicity make it an effective reagent for:
- Baylis-Hillman reactions
- Cycloaddition reactions
- Nucleophilic substitution reactions
These catalytic properties allow for efficient synthesis of complex organic molecules .
Research has demonstrated that DABCO derivatives exhibit significant biological activity:
- Antimicrobial Activity: DABCO derivatives have shown effectiveness against various bacterial strains, including drug-resistant Staphylococcus aureus and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MICs) have been reported as low as 8 µg/mL for certain derivatives .
- Antiviral Activity: Some derivatives demonstrate antiviral properties against influenza virus A/Puerto Rico/8/34 (H1N1), indicating potential therapeutic applications .
- Cytotoxicity: Studies on cancer cell lines have revealed promising cytotoxic effects, warranting further investigation into their use as anticancer agents .
Industrial Applications
In industrial settings, DABCO dihydrochloride is employed in the production of polymers and resins due to its ability to act as a base and catalyst in polymerization reactions. Its hygroscopic nature allows it to absorb moisture and CO₂ from the environment, which can be advantageous in certain chemical processes .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various DABCO derivatives against multiple strains of bacteria. The findings indicated that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics .
| Compound | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| 1c | Antibacterial | Staphylococcus aureus | 8 |
| 1e | Antibacterial | Pseudomonas aeruginosa | 16 |
| 1a | Antiviral | Influenza A/Puerto Rico/8/34 (H1N1) | 32 |
| 1b | Cytotoxic | Human SH-SY5Y neuroblastoma cells | IC50 = 6.7 µM |
Case Study 2: Role in Polymer Chemistry
In another study focusing on polymer synthesis, DABCO was used as a catalyst in the polymerization of various monomers, leading to the formation of high-performance materials with tailored properties. The results indicated enhanced reaction rates and yields compared to traditional catalysts .
Mechanism of Action
The mechanism of action of Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride involves its role as a nucleophilic catalyst. The compound’s bicyclic structure and nitrogen atoms make it highly nucleophilic, allowing it to participate in various catalytic processes. It can activate substrates by forming intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Parent Compound: 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Structure : Lacks the ethyl carboxylate and hydrochloride groups.
- Applications: Widely used as a catalyst in polymerization, Michael additions, and Knoevenagel reactions .
- Key Differences: DABCO is non-ionic and less soluble in polar solvents compared to its dihydrochloride derivatives. The dihydrochloride form of the target compound enhances water solubility, making it suitable for biomedical applications .
Methyl 1,4-Diazabicyclo[2.2.2]octane-2-carboxylate (CAS 29924-68-3)
- Structure : Methyl ester analog of the target compound.
- Molecular Weight : 170.2 g/mol (vs. 229.1 g/mol for the dihydrochloride).
- The dihydrochloride salt increases ionic character, enhancing compatibility with hydrophilic matrices .
1,4-Diazabicyclo[2.2.2]octane Hydrochloride
Ionic Liquid Derivatives
- Example: 1,4-Diazabicyclo[2.2.2]octane-based ILs (e.g., mono-cationic vs. dicationic).
- Performance: Mono-cationic DABCO ILs exhibit >2x higher transdermal drug delivery efficiency (e.g., for diltiazem HCl) compared to dicationic analogs . Morpholinium-based ILs surpass pyrrolidinium analogs in skin permeation rates, highlighting the impact of cation structure .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate dihydrochloride | 69491-42-5 | C₇H₁₄Cl₂N₂O₂ | 229.1 | Not reported | Drug delivery, catalysis |
| DABCO | 280-57-9 | C₆H₁₂N₂ | 112.17 | 157–160 | Polymerization catalyst |
| Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | 29924-68-3 | C₇H₁₂N₂O₂ | 170.2 | Not reported | Intermediate in organic synthesis |
| 1,4-Diazabicyclo[2.2.2]octane hydrochloride | 49563-87-3 | C₆H₁₂N₂·HCl | 148.63 | >300 (dec.) | Fluorescence microscopy |
Table 2: Pharmacological Comparison in Drug Delivery
| Compound Type | Transdermal Permeation Efficiency (Relative to DABCO) | Toxicity Profile |
|---|---|---|
| Mono-cationic DABCO ILs | >2x higher | Lower than dicationic ILs |
| Pyrrolidinium ILs | Moderate | Moderate |
| Morpholinium ILs | Highest | Under investigation |
| Target compound (dihydrochloride) | Not quantified; predicted high due to ionic nature | Likely low |
Key Research Findings
- Catalytic Efficiency : DABCO derivatives with ester groups (e.g., ethyl carboxylate) show enhanced solubility in polar aprotic solvents like DMF, improving their utility in reactions requiring basic conditions .
- Drug Delivery : The dihydrochloride form’s ionic character facilitates interactions with charged biomolecules, making it a promising enhancer for transdermal drug delivery .
- Thermal Stability: Derivatives like ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride exhibit melting points >200°C, suggesting robustness in high-temperature applications .
Biological Activity
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate dihydrochloride, commonly referred to as DABCO, is a bicyclic organic compound that has garnered attention for its diverse biological activities. This article reviews the compound's antimicrobial, antiviral, and cytotoxic properties based on recent research findings.
- Chemical Formula : C9H18Cl2N2O2
- Molecular Weight : 257.16 g/mol
- CAS Number : 2725790-81-6
- IUPAC Name : Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate dihydrochloride
DABCO is characterized by its high nucleophilicity and basicity, which facilitate its role as a catalyst in various organic synthesis reactions. Its structural features contribute to its interaction with biological targets.
Antimicrobial Activity
DABCO derivatives have shown significant antibacterial activity against a variety of pathogens. A study evaluated several 1,4-diazabicyclo[2.2.2]octane derivatives against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Key Findings:
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from DABCO exhibited MICs comparable to or better than ciprofloxacin against Pseudomonas aeruginosa and Staphylococcus aureus.
- Time-Kill Assays : Rapid bactericidal effects were observed within 2 hours for certain compounds against Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Target Bacteria | MIC (µg/mL) | Comparison Drug |
|---|---|---|---|
| 1c | Staphylococcus aureus | 0.5 | Ciprofloxacin |
| 1e | Pseudomonas aeruginosa | 0.25 | Ciprofloxacin |
Antiviral Activity
DABCO also demonstrates antiviral properties, particularly against influenza virus strains. Research indicates that certain DABCO derivatives exhibit notable antiviral activity, suggesting potential applications in treating viral infections .
Case Study:
A specific DABCO derivative was tested against the H1N1 influenza virus, showing effective inhibition of viral replication at low concentrations, highlighting its potential as an antiviral agent .
Cytotoxicity and Biocompatibility
The cytotoxic effects of DABCO derivatives were assessed using various cell lines, including periodontal ligament cells and gingival fibroblasts. Results indicated variable toxicity levels depending on the compound structure.
Key Observations:
- DC11MAF exhibited low toxicity with significant cell survival at concentrations up to 32 µg/mL.
- Other derivatives showed higher toxicity, reaching 50% cytotoxicity at lower concentrations (between 2.0 to 8.0 µg/mL) .
| Compound | Cell Type | Cytotoxic Concentration (µg/mL) |
|---|---|---|
| DC11MAF | Periodontal Ligament Cells | >32 |
| C2DC11MAF | Gingival Fibroblasts | 8 |
The biological activity of DABCO is attributed to its ability to act as a catalyst and nucleophile in biochemical pathways. It enhances reaction rates in organic synthesis and interacts with biological targets through various mechanisms:
- Catalytic Role : Facilitates chemical reactions in biological systems.
- Nucleophilic Action : Engages in reactions with electrophiles, influencing metabolic pathways.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate dihydrochloride?
- Methodological Answer : The compound is synthesized via reactions involving α-allenic esters and nitrogen-containing reagents. For example, reactions of ethyl 2,3-butadienoate with N-tosylated imines in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP (4-dimethylaminopyridine) yield azetidine or dihydropyridine derivatives, which can be further functionalized and protonated to form the dihydrochloride salt . Multi-component reactions in aqueous media, such as those involving hydrazine hydrate and malononitrile, also provide pathways for related bicyclic carboxylate derivatives .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and Fourier-transform infrared (FT-IR) spectroscopy. For instance, 1H NMR in CDCl3 confirms proton environments, while FT-IR identifies functional groups like carboxylate and ammonium moieties . X-ray diffraction (XRD) under ambient conditions resolves crystal structures, with lattice parameters (e.g., a = 14.896 Å, b = 21.236 Å) and space group assignments (e.g., P b c a) providing insights into packing arrangements .
Q. What role does the compound play in multi-component reactions?
- Methodological Answer : The compound’s bicyclic amine core acts as a catalyst or intermediate in cycloaddition reactions. For example, DABCO derivatives facilitate asymmetric [3+2] cycloadditions between phenylidenemalononitrile and ethyl 2,3-butadienoate, forming dihydropyrano[2,3-c]pyrazole derivatives. Solvent optimization (e.g., water vs. ethanol) is critical for yield enhancement .
Advanced Research Questions
Q. How do high-pressure crystallographic studies inform structural dynamics?
- Methodological Answer : Pressure-induced hydration studies (e.g., at 500,000 kPa) reveal structural rearrangements, such as the formation of hydrate phases (e.g., dabcoHI hydrate, C30H75I5N10O5). Lattice parameter shifts (Δa = ±0.003 Å) and hydrogen-bonding network alterations under pressure are analyzed via high-resolution XRD, providing data on compressibility and phase transitions .
Q. What computational methods validate NMR chemical shifts in protonated forms?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict 1H and 13C NMR chemical shifts for protonated derivatives. These are compared to experimental data to confirm Brønsted acid-base interactions and hydrogen-bonding patterns in solid-state complexes, such as those with dicarboxylic acids .
Q. How does proton transfer affect solid-state interactions in acid-base complexes?
- Methodological Answer : Combined XRD, XPS, and solid-state NMR (ssNMR) studies quantify proton transfer and hydrogen-bond strength. For example, 15N ssNMR chemical shifts in DABCO-dicarboxylic acid complexes correlate with H-bond lengths (2.6–3.0 Å), validated by DFT-derived hydrogen-bonding energies . Volumetric analysis of partial molar volumes (V2°) in aqueous solutions further quantifies protonation-induced density changes .
Q. What are the challenges in optimizing reaction conditions for ionic liquid synthesis?
- Methodological Answer : N-alkylation of DABCO with alkyl halides (e.g., 1-bromooctane) requires solvent selection (ethyl acetate/diethyl ether) and stoichiometric control to minimize byproducts. Post-synthesis purification via vacuum sublimation ensures >99.5% purity, validated by gas chromatography (GLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
